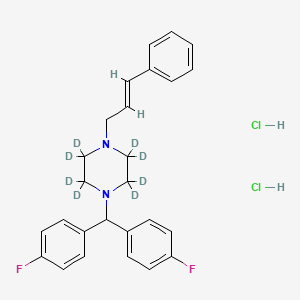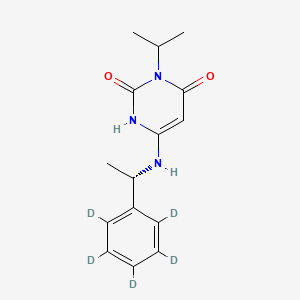
Hsd17B13-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-16 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and is upregulated in patients with non-alcoholic fatty liver disease (NAFLD). This compound has shown potential in reducing the progression of steatosis to non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-16 involves several steps, including the use of specific reagents and conditions. One method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process includes mixing these reagents in specific proportions and clarifying the solution .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale chemical reactions under controlled conditions to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Hsd17B13-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NAD+ (nicotinamide adenine dinucleotide) and other oxidoreductases. The conditions often involve specific pH levels and temperatures to ensure optimal reaction rates .
Major Products: The major products formed from the reactions involving this compound include intermediates that interact with the active site residues of HSD17B13, leading to the inhibition of its enzymatic activity .
Scientific Research Applications
Hsd17B13-IN-16 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of hydroxysteroid dehydrogenases. In biology, it helps in understanding the role of HSD17B13 in lipid metabolism and liver diseases. In medicine, this compound is being explored as a potential therapeutic agent for treating NAFLD and NASH. In the industry, it may be used in the development of new drugs targeting liver diseases .
Mechanism of Action
Hsd17B13-IN-16 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. The inhibition of HSD17B13 by this compound leads to a reduction in the biosynthesis of platelet activating factor (PAF), which in turn decreases fibrinogen synthesis and leukocyte adhesion. This mechanism helps in reducing liver inflammation and the progression of liver diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Hsd17B13-IN-16 include other inhibitors of hydroxysteroid dehydrogenases, such as BI-3231 and other small molecule inhibitors targeting HSD17B13 .
Uniqueness: this compound is unique due to its specific targeting of HSD17B13 and its potential therapeutic effects in reducing the progression of NAFLD to NASH and hepatocellular carcinoma. Its ability to inhibit the biosynthesis of PAF and reduce liver inflammation sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H17ClN2O4S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-27-17-5-3-2-4-13(17)11-22-20(26)18-15(8-9-28-18)23-19(25)12-6-7-16(24)14(21)10-12/h2-10,24H,11H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
AUWHJPLXZCPIPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


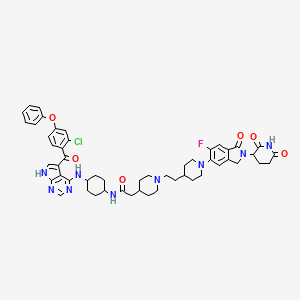
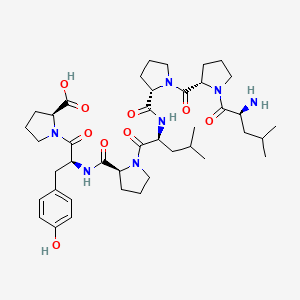
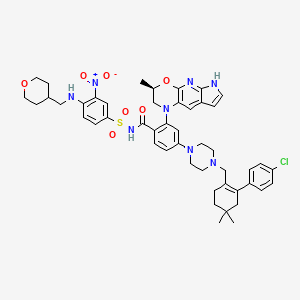
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)



![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
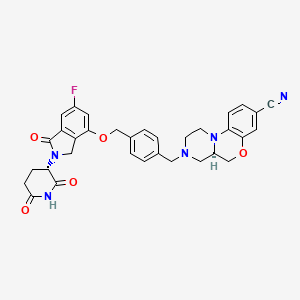
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)

